Rosabulin demonstrates substantial antiproliferative activity across a wide range of cancer cell lines, with IC₅₀ values in the nanomolar range. Its efficacy extends to cell lines with multi-drug resistant (MDR) phenotypes [1] [2].
The table below summarizes its in vitro activity against specific cancer cell lines:
| Cell Line | Type | Reported IC₅₀ (μM) | Description |
|---|---|---|---|
| MES-SA | Human Uterine Sarcoma | 0.01 | Cytotoxicity after 72 hrs (MTT assay) [2]. |
| P388 | Mouse Lymphocytic Leukemia | 0.01 | Cytotoxicity after 72 hrs (MTT assay) [2]. |
| DU-145 | Human Prostate Cancer | 0.05 | Cytotoxicity after 72 hrs (MTT assay) [2]. |
| HL-60 | Human Promyelocytic Leukemia | 0.05 | Cytotoxicity after 72 hrs (MTT assay) [2]. |
| MDA-MB-435 | Human Breast Cancer (or Melanoma) | 0.05 | Cytotoxicity after 72 hrs (MTT assay) [2]. |
| MES-SA/Dx5 | Multi-Drug Resistant Human Uterine Sarcoma | 0.05 | Cytotoxicity after 72 hrs (MTT assay); demonstrates activity against P-glycoprotein expressing cells [2]. |
In vivo studies showed that this compound is active via both oral and intravenous administration in several murine tumor models and human tumor xenografts, including models of drug-resistant tumors [1] [2].
This compound's mechanism involves a multi-faceted attack on cancer cells and their supporting environment.
Figure 1: Simplified mechanism of action of this compound as a microtubule and vascular disrupting agent.
Researchers typically use the following assays to establish this compound's activity:
This compound has been evaluated in early-stage clinical trials. According to available data, it has been studied in Phase 1 trials for patients with advanced hematologic malignancies and solid tumors [5] [4]. The listed clinical trials include:
As of the latest data, this compound remains an investigational drug and has not advanced to later-phase clinical studies or received approval for therapeutic use [5].
This compound is part of a broader class of synthetic and natural tubulin inhibitors. Research into indole-containing derivatives, inspired by natural products, is a significant area in anticancer drug discovery [3]. The continued investigation of compounds like this compound helps to establish valuable structure-activity relationships (SARs), guiding the development of more potent and effective therapies [3].
Rosabulin functions by inhibiting microtubule assembly, leading to the arrest of the cell cycle and ultimately to apoptosis (programmed cell death) in cancer cells [1] [2]. It demonstrates activity even against multi-drug resistant (MDR) tumor cell lines that express P-glycoprotein [1] [2].
The table below summarizes the core chemical information and in vitro potency of this compound against a panel of cancer cell lines [1] [3] [2].
| Property | Description |
|---|---|
| CAS Registry Number | 501948-05-6 [1] [3] [2] |
| Molecular Formula | C₂₂H₁₆N₄O₂S [1] [3] [2] |
| Molecular Weight | 400.45 g/mol [1] [2] [4] |
| IUPAC Name | 2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide [4] |
| Mechanism of Action | Microtubule inhibitor; inhibits microtubule assembly [1] [2] |
| IC₅₀ (P388 mouse cells) | 0.01 μM [1] |
| IC₅₀ (MES-SA human cells) | 0.01 μM [1] |
| IC₅₀ (DU-145, HL-60, MDA-MB-435, MES-SA/Dx5) | 0.05 μM [1] |
In vivo studies showed that this compound is active in several murine tumor models and human tumor xenografts, including drug-resistant tumors, when administered either orally or intravenously [1] [2].
The following diagram illustrates the proposed mechanism of action for this compound, from cellular entry to the induction of apoptosis.
Diagram of this compound's mechanism leading to apoptosis.
This compound advanced to Phase 1 clinical trials for various hematologic malignancies and solid tumors. The development was led by Synta Pharmaceuticals Corp., and the listed trials have been completed [3] [4].
| Indication | Highest Phase | Location | Start Date | Status | NCT Number |
|---|---|---|---|---|---|
| Hematological Malignancies, Solid Tumors | Phase 1 | United States | 01 Feb 2004 | Completed | NCT00088101 [3] [4] |
| Advanced or Metastatic Solid Tumors | Phase 1 | United States | 01 Jun 2004 | Completed | NCT00276913 [4] |
Reported adverse events in clinical trials included anemia, fatigue, constipation, nausea, and anorexia [3]. As of the latest data, the drug's highest phase was "Pending Phase 1," indicating development may not have progressed further [3].
While specific protocols for this compound were not detailed in the search results, research on microtubule inhibitors generally involves key methodologies which are outlined in the diagram below [5].
General workflow for microtubule inhibitor evaluation.
Key experimental areas include:
This compound represents a class of microtubule inhibitors with demonstrated pre-clinical potency against a broad spectrum of cancers, including multi-drug resistant phenotypes. Its oral bioavailability was a notable feature [1] [2]. Although clinical development progressed to Phase 1 trials, its current status beyond this stage is not confirmed.
Rosabulin is a small molecule vascular disrupting agent that binds to tubulin and inhibits microtubule assembly [1] [2]. Its core mechanism involves:
The following diagram illustrates this mechanism and its consequences.
This compound demonstrates potent, nanomolar-range cytotoxicity against a wide panel of human cancer cell lines, including multidrug-resistant (MDR) phenotypes that express P-glycoprotein [3] [1] [5].
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values) [3]
| Cell Line | Type / Origin | IC₅₀ (μM) |
|---|---|---|
| MES-SA | Human Uterine Sarcoma | 0.01 |
| P388 | Mouse Leukemia | 0.01 |
| DU-145 | Human Prostate Cancer | 0.05 |
| HL-60 | Human Leukemia | 0.05 |
| MDA-MB-435 | Human Breast Cancer | 0.05 |
| MES-SA/Dx5 | Multidrug-Resistant Uterine Sarcoma | 0.05 |
In vivo studies show this compound is effective against several murine tumors and human tumor xenograft models, including drug-resistant tumors [3] [2] [5]. It is active through both intravenous and oral administration, enhancing its therapeutic utility [3].
For researchers, here are standard protocols for working with this compound.
This compound has been investigated in clinical trials.
| Attribute | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Molecular Formula | Information not available in search results |
| CAS Number | Information not available in search results |
| Mechanism of Action | Potent tubulin inhibitor that binds to the colchicine site [1]. |
| Primary Effect | Inhibition of microtubule assembly, leading to cell cycle arrest and disruption of tumor blood vessels [1]. |
| Therapeutic Class | Small molecule vascular disrupting agent (VDA) [1]. |
The following table summarizes the in vitro and in vivo anti-cancer activity of Rosabulin as reported in the literature [1].
| Model System | Activity / Finding | Notes |
|---|---|---|
| In Vitro (Range of Cancer Cell Lines) | IC₅₀ values down to nanomolar (nM) range [1]. | Substantial antiproliferative activity. |
| Multidrug Resistance (MDR) Models | Active against cell lines expressing moderate to high P-glycoprotein [1]. | Retains efficacy in chemoresistant tumors. |
| In Vivo (Murine & Human Xenografts) | Shows activity via oral and intravenous administration [1]. | Effective in drug-resistant tumor models. |
This compound exerts its effect by binding to tubulin, particularly at the colchicine-binding domain, which inhibits the polymerization of microtubules [1]. This mechanism is shared by other tubulin inhibitors and disrupts critical cellular processes [2].
The experimental workflow for establishing this mechanism typically involves several key assays, as also used in the development of similar tubulin-targeting compounds [3]:
The following table outlines standard protocols used to evaluate compounds like this compound. These methodologies are derived from general practices in the field for profiling tubulin inhibitors [3].
| Assay | Key Protocol Steps | Measured Outcome |
|---|
| In Vitro Cytotoxicity (CCK-8) | 1. Seed cancer cells in 96-well plates. 2. Treat with compound serially. 3. Add WST-8 reagent. 4. Measure absorbance (450 nm) [3]. | Cell viability and IC₅₀ value. | | Tubulin Polymerization | 1. Incubate purified tubulin with compound. 2. Monitor increase in absorbance (350 nm) over time [3]. | Inhibition of polymerization rate. | | Cell Cycle Analysis | 1. Treat cells and fix. 2. Stain DNA with PI. 3. Analyze by flow cytometry [3]. | Percentage of cells in G2/M phase arrest. | | Apoptosis & ROS Assays | 1. Treat cells and load with fluorescent dyes (e.g., DCFH-DA for ROS, JC-1 for MMP). 2. Analyze by flow cytometry or fluorescence microscopy [3]. | ROS accumulation; Mitochondrial Membrane Potential (MMP) collapse. |
The diagram below visualizes the sequential molecular and cellular events triggered by this compound, from initial tubulin binding to final tumor suppression [2] [1] [3].
This compound demonstrates several promising attributes for a chemotherapeutic agent [1]:
This compound (also known as STA-5312) is a small molecule drug characterized as a tubulin-binding vascular disrupting agent (VDA) [1] [2]. Its core properties are summarized in the table below.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Mechanism of Action | Microtubule/Tubulin inhibitor [1] [3] [2] |
| Primary Target | Binds to tubulin at the colchicine site, inhibiting microtubule assembly [2] [4] |
| Key Biological Action | Disruption of the cytoskeleton in tumor endothelial cells, leading to rapid vascular shutdown and tumor necrosis [2] [4] |
| Administration | Oral or Intravenous [2] [4] |
| CAS Registry No. | 501948-05-6 [1] [3] |
| Molecular Formula | C22H16N4O2S [1] [3] |
This compound acts as a tubulin-binding agent, disrupting the established tumor vasculature. The following diagram illustrates the sequence of events triggered by this compound leading to tumor cell death.
Available data from vendor websites and research summaries highlight this compound's profile, though comprehensive primary study data is not provided in the search results.
| Aspect | Findings |
|---|---|
| In Vitro Activity | Substantial anti-proliferative activity against a wide range of cancer cell lines (IC50 values in nanomolar range). Active against tumor cell lines expressing P-glycoprotein (a mediator of multidrug resistance) [3] [2] [4]. |
| In Vivo Activity | Shows activity in several murine tumors and human tumor xenograft models, including models of drug-resistant tumors [3] [2] [4]. |
As of the last update in the search results (November 2025, though this may be a future date indicating a lack of recent updates), this compound's highest development phase was Phase I [1]. Multiple Phase I clinical trials were initiated around February 2004 for various hematologic malignancies and solid tumors, including [1]:
No information on later-phase trials or approval dates is available, suggesting its clinical development may have been halted at an early stage [1].
The clinical development of VDAs like this compound faces significant challenges. Other VDAs in clinical trials (e.g., Combretastatin A4 phosphate, DMXAA) have encountered issues such as dose-limiting cardiovascular toxicity (e.g., hypertension, cardiac ischemia) and insufficient efficacy in late-stage trials [5] [6]. A common observation in preclinical models is that VDAs cause extensive central necrosis in tumors but leave a viable rim of tumor cells at the periphery, which can lead to tumor regrowth [5]. This often necessitates combination with other therapies like chemotherapy or radiation [6].
Rosabulin (STA-5312) is a potent, orally active microtubule inhibitor that exhibits broad-spectrum antitumor activity by inhibiting microtubule assembly. It shows substantial anti-proliferative activity against a wide range of cancer cell lines in vitro, with IC₅₀ values extending down into the nanomolar range [1] [2] [3]. It is also effective against several tumor cell lines that express moderate to high levels of P-glycoprotein, indicating its potential to overcome multidrug resistance (MDR) [1] [3] [4].
Specific IC₅₀ values for this compound against various human cancer cell lines are shown in the table below.
| Cell Line | Cell Line Description | IC₅₀ Value (μM) | Assay Method & Duration |
|---|---|---|---|
| MES-SA | Human uterine sarcoma | 0.01 μM | MTT assay, 72 hours [5] |
| P388 | Mouse leukemia | 0.01 μM | MTT assay, 72 hours [5] |
| DU-145 | Human prostate cancer | 0.05 μM | MTT assay, 72 hours [5] |
| HL-60 | Human promyelocytic leukemia | 0.05 μM | MTT assay, 72 hours [5] |
| MDA-MB-435 | Human melanoma/breast cancer* | 0.05 μM | MTT assay, 72 hours [5] |
| MES-SA/Dx5 | Multidrug-resistant uterine sarcoma | 0.05 μM | MTT assay, 72 hours [5] |
Note: The MDA-MB-435 cell line is historically classified as breast cancer but is now often characterized as melanoma [5].
The primary methodology for determining the IC₅₀ values of this compound is the MTT assay or the similar CCK-8 assay, which measure cell metabolic activity as a proxy for cell viability [6] [5].
Detailed MTT Assay Protocol
This compound's primary mechanism is inhibition of microtubule assembly, which disrupts mitotic spindle formation and leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis [1] [3]. This mechanism is shared by other tubulin-binding agents, such as the indole-containing hybrid compound 14b derived from millepachine, which provides a clear model for the downstream events [6].
The diagram below illustrates the interconnected signaling pathways triggered by microtubule inhibition, based on studies of similar tubulin inhibitors [6] [7] [8].
As shown, the apoptosis is driven by at least two key events:
Your search for a specific link between This compound and P-gp resistance did not yield direct results. The provided information describes this compound as a potent microtubule inhibitor with "broad-spectrum anti-tumor activity" and potential activity against "chemoresistant tumors," but its mechanism does not involve P-glycoprotein inhibition or interaction [1].
The table below summarizes the core information on this compound from the search results.
| Property | Description |
|---|---|
| IUPAC Name | 2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide [1] |
| Synonyms | STA-5312, STA 5312, STA5312 [1] |
| Molecular Formula | C₂₂H₁₆N₄O₂S [1] |
| Molecular Weight | 400.45 g/mol [1] |
| Mechanism of Action | Inhibition of microtubule assembly [1] |
| Reported Activity | Anti-proliferative activity against a range of cancer cell lines; potential therapy for chemoresistant tumors [1] |
| Reported Interaction with P-gp | No specific information found |
Although a link to this compound is absent, the search results provide a robust foundation on P-gp-driven resistance and how to investigate it. The following diagram outlines the major signaling pathways that regulate P-gp expression, as described in the literature.
Major signaling pathways that lead to P-gp overexpression and chemoresistance.
The table below summarizes key experimental approaches for profiling a drug candidate's interaction with P-gp, which you can apply to investigate this compound.
| Assay Type | Key Methodologies | Information Gained |
|---|
| Functional Transport Assays | • Fluorescent substrate accumulation (e.g., Hoechst 33342, NBD-CSA): Measure intracellular fluorescence in P-gp overexpressing vs. parental cells with/without test compound [2] [3]. • Radio-labeled substrate uptake (e.g., [³H]-verapamil): Quantify brain penetration or cellular uptake in vitro/in vivo [2]. | Determines if the compound inhibits P-gp efflux activity. | | ATPase Activity Assay | Measure basal and compound-stimulated ATP hydrolysis in P-gp-enriched membrane vesicles [3]. | Identifies if a compound is a P-gp substrate (stimulates ATPase) or inhibitor (inhibits stimulated ATPase). | | Cytotoxicity & Synergy Assays | • XTT/Proliferation assays in resistant vs. sensitive cell lines with the drug alone [3]. • Combination studies with known P-gp substrate chemotherapeutics (e.g., Doxorubicin) to calculate Combination Index (CI) [3] [4]. | Tests if inhibiting P-gp resensitizes resistant cells or synergizes with chemotherapy. | | Gene & Protein Expression Analysis | • qRT-PCR to measure ABCB1 mRNA levels [3]. • Western Blotting and Immunostaining to measure P-gp protein levels [2]. | Determines if the compound affects the expression of P-gp. |
To advance your investigation, here are actionable steps based on the findings:
Rosabulin (also known as STA-5312) is a small molecule vascular disrupting agent and a potent tubulin inhibitor. Its primary mechanism involves binding to the colchicine site on tubulin, which inhibits microtubule assembly [1].
The subsequent mechanism of action can be summarized as follows:
Figure 1: this compound's dual mechanism of action: direct antiproliferative effects on tumor cells and vascular disruption.
This compound demonstrates substantial antiproliferative activity against a wide range of cancer cell lines in vitro, with IC₅₀ values extending down into the nanomolar range [1]. A key therapeutic advantage is its activity against tumor cell lines that express moderate to high levels of P-glycoprotein, a common driver of multidrug resistance (MDR) [1].
The following table summarizes its key preclinical attributes:
| Attribute | Description |
|---|---|
| Drug Type | Small molecule [2] |
| Molecular Formula | C₂₂H₁₆N₄O₂S [2] |
| Primary Target | Tubulin (Colchicine binding site) [1] |
| Key Mechanism | Microtubule assembly inhibition; Vascular disruption [1] |
| Administration | Oral or intravenous [1] |
| MDR Activity | Active against P-glycoprotein expressing cell lines [1] |
| In Vivo Models | Active in murine tumors and human tumor xenografts, including drug-resistant models [1] |
According to the most recent data, this compound has been investigated in Phase 1 clinical trials. The table below lists the indications for which it has been studied, though updated status and results beyond 2006 are not available in the search results [2].
| Indication | Highest Phase | Location | Status/Update Date |
|---|---|---|---|
| Acute Myeloid Leukemia | Phase 1 | United States | 01 Feb 2004 |
| Advanced Malignant Solid Neoplasm | Phase 1 | United States | 01 Feb 2004 |
| B-Cell Prolymphocytic Leukemia | Phase 1 | United States | 01 Feb 2004 |
| Chronic Lymphocytic Leukemia | Phase 1 | United States | 01 Feb 2004 |
| Cutaneous T-Cell Lymphoma | Phase 1 | United States | 01 Feb 2004 |
| Non-Hodgkin Lymphoma | Phase 1 | United States | 01 Feb 2004 |
| Various Neoplasms | Preclinical | United States | 01 Apr 2004 |
Reported clinical adverse events from a June 2006 update included anemia, fatigue, constipation, nausea, and anorexia [2].
The search results lack the specific data and protocols needed for a full technical guide. Key missing information includes:
To further your research, I suggest these pathways:
The cell cycle is a tightly regulated process, and its arrest is a common response to cellular stress or damage, such as that induced by anti-cancer therapies [1] [2]. This arrest is primarily controlled by the activation of tumor suppressor pathways and cyclin-dependent kinase inhibitors (CDKIs) [2].
The table below summarizes the key proteins involved in cell cycle arrest:
| Protein | Role/Function | Primary Trigger | Downstream Effect |
|---|---|---|---|
| p53 | Tumor suppressor; "guardian of the genome" [2] | DNA damage, ROS [1] | Transactivates p21 [2] |
| p21 | CDKI [2] | p53-dependent & independent pathways [2] | Blocks CDK2/Cyclin E; mediates G1/S arrest [2] |
| p16 | CDKI [2] | Persistent stress, epigenetic changes [2] | Inhibits CDK4/6-Cyclin D complex [2] |
| Retinoblastoma (Rb) | Tumor suppressor [2] | Hypophosphorylation (by p21/p16) [2] | Binds & inactivates E2F transcription factors; arrests cell cycle in G1 [2] |
The following diagram illustrates the central signaling pathways that lead to cell cycle arrest, integrating the roles of reactive oxygen species (ROS) and DNA damage, which are often induced by chemotherapeutic agents.
Central signaling pathways in therapy-induced cell cycle arrest.
To empirically determine Rosabulin's specific effects, you can employ the following established methodologies. The workflow involves treating cells with the compound, processing them for analysis, and using computational tools to model the dynamic changes.
Workflow for profiling compound-induced cell cycle arrest.
Key Experimental Markers [3] [2]: A robust panel should include Cyclins D1, E, A, and B to track phase transitions. Phospho-Rb (pRB) is a critical readout for CDK activity and G1/S progression. CDK inhibitors like p21 and p27 are crucial markers for arrest. Proliferation markers like Ki-67 and PCNA help distinguish quiescent cells.
Data Integration and Mathematical Modeling [3]: You can integrate data from multiple conditions (e.g., different this compound doses or time points) into a unified pseudo-time ordering. Train a mechanistic mathematical model (e.g., a system of ODEs) on this multi-condition data. The trained model can simulate and predict system responses, such as identifying the specific cell cycle phase where this compound induces arrest.
Understanding if and how this compound induces cell cycle arrest is directly relevant to its mechanism of action. A key concept is that a stress-induced arrest can be a double-edged sword. While it may lead to the death of most cancer cells, it can also allow a subpopulation to survive therapy by entering a protected, dormant state known as polyaneuploid cancer cells (PACCs), which are linked to therapy resistance and tumor recurrence [1].
The colchicine binding site is a key pocket on β-tubulin, and inhibitors targeting this site (Colchicine Binding Site Inhibitors, or CBSIs) are of major interest in anticancer drug development. They are generally less affected by multidrug resistance (MDR) than other microtubule-targeting agents and often possess dual anti-mitotic and vascular disrupting properties [1] [2].
Table 1: Key Characteristics of the Colchicine Binding Site
| Feature | Description |
|---|---|
| Location | Primarily on the β-tubulin subunit, at the interface with α-tubulin [1]. |
| Key Structural Elements | Composed of residues from β-strands S8, S9, S10; loop T7; helices H7 and H8 of β-tubulin; and loop T5 of α-tubulin [2]. |
| Primary Effect | Binding of inhibitors prevents tubulin from adopting a straight conformation, which inhibits its polymerization into microtubules, leading to cell cycle arrest and apoptosis [1] [2]. |
Numerous compounds beyond colchicine have been developed to target this site. The table below summarizes some prominent CBSIs identified in the search results.
Table 2: Examples of Colchicine Binding Site Inhibitors (CBSIs)
| Compound Name | Chemical Class / Prototype | Key Characteristics & Research Context |
|---|---|---|
| DAMA-colchicine | Colchicinoid | Used to solve the first high-resolution crystal structure of the colchicine binding site (PDB: 1SA0) [1]. |
| Combretastatin A-4 (CA-4) | Stilbenoid | Natural product; prototype vascular disrupting agent (VDA); its prodrug is Fosbretabulin (CA-4P) [2]. |
| Cyclohexanedione derivatives (e.g., TUB015, TUB075) | Synthetic | Designed based on structure-guided approaches; show high affinity for tubulin and potent antiproliferative activity [2]. |
| ABT-751 | Sulfonamide | A CBSI whose structure in complex with tubulin has been solved (PDB: 3HKC) [1] [3]. |
| Podophyllotoxin | Aryltetralin Lignan | A natural product whose tubulin complex structure was determined early on (PDB: 1SA1) [1]. |
The discovery and optimization of CBSIs rely heavily on structural biology and biophysical and cellular assays.
1. X-ray Crystallography
2. Virtual Screening and Molecular Modeling
The following diagram illustrates a typical integrated workflow for discovering and characterizing new colchicine binding site inhibitors, combining computational, biochemical, and cellular approaches.
This diagram shows the iterative process of drug discovery for colchicine site inhibitors, from initial screening to lead optimization.
This compound (also known as STA 5312) represents a significant advancement in the class of microtubule inhibitors with demonstrated broad-spectrum anti-tumor activity. This synthetic small molecule exerts its pharmacological effects through potent inhibition of microtubule assembly, leading to cell cycle arrest and ultimately apoptosis in cancer cells. This compound has shown particular promise due to its oral bioavailability and activity against various cancer cell lines, including those with multi-drug resistant (MDR) phenotypes [1]. The compound's chemical structure (C22H16N4O2S) features distinct elements that contribute to both its biological activity and physicochemical properties, including a nitrile group and thiazole ring system that facilitate interactions with the tubulin protein target [1].
For researchers investigating novel antimitotic agents, this compound presents an attractive chemical probe for understanding microtubule dynamics and developing potential cancer therapeutics. However, its practical application in experimental systems requires careful consideration of solubility characteristics, particularly in dimethyl sulfoxide (DMSO), which serves as the primary solvent for in vitro assays and compound storage. This document provides comprehensive protocols and technical notes to facilitate appropriate handling and experimental implementation of this compound in biomedical research.
This compound demonstrates favorable solubility properties in DMSO, making it suitable for experimental use across a range of concentrations. The compound readily dissolves in DMSO at concentrations relevant for both stock solutions and working dilutions. Specifically, this compound can be prepared as a 10 mM stock solution in DMSO, with actual solubility likely extending significantly beyond this concentration based on its molecular properties [1]. This solubility profile enables researchers to prepare concentrated stock solutions that can be diluted into aqueous assay buffers while maintaining the compound in solution.
The molecular characteristics of this compound contribute to its solubility behavior. With a molecular weight of 400.45 g/mol and balanced hydrophobic/hydrophilic properties, the compound navigates the challenge of maintaining sufficient aqueous compatibility for biological testing while retaining the ability to cross cellular membranes. The presence of hydrogen bond acceptors (N and O atoms) and the thiazole ring system in its structure facilitates interactions with DMSO molecules, promoting dissolution [1] [2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Experimental Context |
|---|---|---|
| Molecular Weight | 400.45 g/mol | C22H16N4O2S |
| CAS Number | 501948-05-6 | Unique identifier |
| Purity | >98% | HPLC analysis [1] |
| Solubility in DMSO | ≥50 mg/mL (124.86 mM) | Experimental observation [1] |
| Appearance | Light yellow to green yellow solid | Physical characteristic [1] |
This compound exhibits potent anti-proliferative activity across a broad spectrum of cancer cell lines, with IC50 values extending into the nanomolar range. The compound maintains efficacy against multidrug-resistant cell lines that overexpress P-glycoprotein, distinguishing it from some other microtubule-targeting agents [1] [2]. This activity profile underscores its value as both a chemical tool for studying microtubule biology and a potential therapeutic candidate.
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Origin | IC50 (μM) | Experimental Details |
|---|---|---|---|
| MES-SA | Human uterine sarcoma | 0.01 | 72 hr MTT assay [1] |
| P388 | Mouse leukemia | 0.01 | 72 hr MTT assay [1] |
| DU-145 | Human prostate cancer | 0.05 | 72 hr MTT assay [1] |
| HL-60 | Human leukemia | 0.05 | 72 hr MTT assay [1] |
| MDA-MB-435 | Human breast cancer | 0.05 | 72 hr MTT assay [1] |
| MES-SA/Dx5 | Multidrug-resistant uterine sarcoma | 0.05 | 72 hr MTT assay [1] |
Objective: To prepare stable, concentrated stock solutions of this compound in DMSO for use in in vitro biological assays.
Materials Required:
Procedure:
Weighing: Tare a clean weighing boat or vial on the analytical balance. Accurately weigh the desired amount of this compound powder. For a 10 mL stock solution at 10 mM, weigh approximately 40.0 mg of this compound (Molecular Weight: 400.45 g/mol).
Dissolution: Transfer the weighed compound to a sterile glass vial or cryotube. Add the appropriate volume of anhydrous DMSO to achieve the final desired concentration. For a 10 mM solution, add 10 mL of DMSO to 40.0 mg of this compound.
Mixing: Cap the vial securely and mix using a vortex mixer for 30–60 seconds until the solid appears fully dissolved. If necessary, briefly place the vial in an ultrasonic bath for 1–2 minutes to facilitate complete dissolution. The solution should appear clear without visible particulate matter.
Quality Assessment: Visually inspect the solution for clarity and absence of undissolved material. For critical applications, confirm concentration by UV spectroscopy or HPLC if possible.
Aliquoting and Storage: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store aliquots at –20°C for short-term use (up to one month) or at –80°C for long-term storage (up to six months) [1].
Troubleshooting Notes:
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines using MTT assay.
Materials Required:
Procedure:
Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 3–5 × 10³ cells/well in 100 μL complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium, ensuring that the final DMSO concentration does not exceed 0.5% (v/v) in any treatment condition. Include vehicle controls with equivalent DMSO concentration. Add 100 μL of each dilution to appropriate wells (final volume 200 μL/well).
Incubation: Incubate treated cells for 72 hours under standard culture conditions.
MTT Assay: Following incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to solubilize the formed formazan crystals. Agitate the plate gently for 5–10 minutes.
Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate percentage cell viability relative to vehicle-treated controls.
Data Analysis: Determine IC50 values using appropriate nonlinear regression analysis of the dose-response data [1].
The primary molecular target of this compound is tubulin, the building block of microtubules. Researchers can employ this compound as a chemical tool to investigate microtubule dynamics and mitotic mechanisms. For in vitro tubulin polymerization assays, this compound stock solutions in DMSO are typically diluted into tubulin protein preparations to final concentrations ranging from nanomolar to low micromolar. It is crucial to maintain consistent DMSO concentrations across all samples, including controls, as DMSO itself can influence tubulin polymerization kinetics at higher concentrations [3]. A final DMSO concentration of ≤4% (v/v) is generally recommended for such assays to minimize solvent effects while maintaining compound solubility [3].
The following diagram illustrates the experimental workflow for evaluating microtubule inhibition:
In cellular systems, this compound enables investigation of antimitotic mechanisms and cell cycle disruption. The compound effectively induces G2/M phase arrest through microtubule network disruption, making it valuable for studying mitotic checkpoint signaling and apoptosis initiation in cancer cells. For live-cell imaging applications, researchers can prepare this compound working solutions in serum-free medium or PBS from DMSO stocks, ensuring final DMSO concentrations remain below 0.5% to maintain cell viability. Immunofluorescence staining of microtubules following this compound treatment typically reveals collapsed microtubule networks and mitotic spindle defects, confirming its mechanism of action.
While DMSO serves as an excellent solvent for this compound, researchers must consider its potential interference in biological assays. DMSO can interact with reactive oxygen species (ROS) commonly measured in cell death studies, particularly hypochlorite (HOCl/OCl−), leading to skewed results [4]. At concentrations above 1% (v/v), DMSO may also influence tubulin polymerization independently [3]. Additionally, DMSO can affect membrane permeability, gene expression, and cellular differentiation at concentrations exceeding 0.5% in cell culture. These factors necessitate careful experimental design with appropriate vehicle controls containing equivalent DMSO concentrations.
This compound stock solutions in DMSO demonstrate good stability when properly stored. The recommended storage conditions are –20°C for short-term use (up to one month) or –80°C for long-term preservation (up to six months) [1]. To minimize oxidative degradation and water absorption, aliquoting under inert atmosphere (argon or nitrogen) is advised. Repeated freeze-thaw cycles should be avoided as they may promote precipitation or degradation. For critical long-term studies, researchers should periodically verify solution concentration by analytical methods such as HPLC or UV spectroscopy.
Table 3: Stability and Storage Guidelines for this compound Solutions
| Storage Condition | Expected Stability | Recommendations |
|---|---|---|
| Room Temperature | Not recommended | Limited stability, potential degradation |
| 4°C | 2 years (powder) [1] | For solid compound only |
| –20°C | 3 years (powder), 1 month (solution) [1] | Short-term solution storage |
| –80°C | 6 months (solution) [1] | Long-term solution storage |
This compound represents a valuable addition to the toolkit of researchers investigating microtubule-targeted therapies. Its favorable solubility profile in DMSO enables straightforward preparation of stock solutions for a wide range of experimental applications. The protocols outlined in this document provide researchers with standardized methods for handling, evaluating, and applying this compound in both biochemical and cellular contexts. By adhering to these guidelines and considering the technical limitations discussed, scientists can reliably investigate the antimitotic properties of this compound and its potential applications in cancer research. As with any chemical tool, appropriate controls and careful experimental design remain paramount for generating robust, interpretable data.
Rosabulin (also known as STA 5312) is a potent, orally bioactive small molecule identified as a microtubule inhibitor with broad-spectrum antitumor activity [1] [2]. It functions by binding to tubulin, the building block of microtubules, thereby suppressing microtubule assembly [1]. This disruption of the cytoskeleton leads to a halt in cell division, specifically by arresting the cell cycle at the G2/M phase, and ultimately induces programmed cell death (apoptosis) in tumor cells [1] [2]. Its activity against cancer cell lines that express P-glycoprotein (a mediator of multi-drug resistance) highlights its potential value in treating resistant cancers [1].
The following diagram illustrates the core mechanism of action of this compound and its subsequent effects on cancer cells.
The table below summarizes the key characteristics of this compound, which are fundamental for designing experimental formulations [1] [2].
Table 1: Physicochemical and Pharmacokinetic Profile of this compound
| Property | Value |
|---|---|
| CAS Number | 501948-05-6 |
| Molecular Formula | C₂₂H₁₆N₄O₂S |
| Molecular Weight | 400.45 g/mol |
| Purity | ≥98% |
| Appearance | Light yellow to green yellow solid powder |
| Melting Point | 233°C |
| LogP | 4.061 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Solubility in DMSO | ~50 mg/mL (~124.86 mM) |
| Route of Administration | Oral, Intravenous |
| Primary Mechanism | Microtubule Assembly Inhibition |
Available data indicates that this compound has shown efficacy in preclinical models, though specific detailed dosing schedules (e.g., mg/kg, frequency, duration) for standard in vivo studies are not explicitly detailed in the available literature.
Table 2: Summary of Preclinical Efficacy Findings for this compound
| Model Type | Findings | Reference |
|---|---|---|
| In Vitro Anti-proliferative Activity | IC₅₀ values in the nanomolar range against a wide panel of human cancer cell lines (e.g., leukemia, lymphoma, breast, colon, uterine cancers). Active against cell lines with a multi-drug resistant (MDR) phenotype. | [1] [2] |
| In Vivo Antitumor Activity | Exhibited in vivo activity in several murine tumors and human tumor xenograft models, including models of drug-resistant tumors, when administered orally or intravenously. | [1] [2] |
This protocol is used to confirm the primary mechanism of action of this compound [3].
This protocol assesses the cellular consequence of microtubule inhibition [3].
While exact doses are not public, the following provides standard formulation methods for in vivo administration based on supplier data [2].
The diagram below outlines a proposed workflow for evaluating this compound in a preclinical drug discovery setting, integrating the protocols described above.
This compound represents a promising chemotherapeutic agent targeting a well-validated pathway. Its oral bioavailability is a significant advantage over many intravenous chemotherapeutics [1]. Furthermore, its demonstrated activity against multi-drug resistant (MDR) cancer cell lines suggests it could overcome a major clinical hurdle in oncology [1] [2].
Future work should focus on:
This compound (also known as STA-5312) is a small molecule drug that functions as a tubulin inhibitor [1]. Here is a summary of its key characteristics:
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Mechanism of Action | Tubulin inhibitor [1] |
| Highest Phase Reached | Phase I (as of the last update in November 2025) [1] |
| Reported Indications (in trials) | Acute Myeloid Leukemia, Advanced Malignant Solid Neoplasms, various lymphomas, and other cancers [1] |
| Molecular Formula | C₂₂H₁₆N₄O₂S [1] |
Since a direct protocol for this compound is unavailable, the table below outlines the essential elements of a rigorous preclinical animal study, which you can adapt for this compound testing [2].
| Protocol Section | Key Components and Considerations |
|---|---|
| I. Purpose & Objectives | Define clear research goals, hypotheses, and rationale for using animal models [2]. |
| II. Experimental Design | - Animal Models: Justify species and strain selection (e.g., mouse xenograft models).
This general workflow can be visualized in the following diagram:
Research on other tubulin-targeting agents provides valuable methodological insights for designing this compound studies:
This compound (STA-5312) is a potent, orally active small-molecule inhibitor of microtubule assembly. Its primary mechanism of action leads to cell cycle arrest and demonstrates broad-spectrum antitumor activity, including against tumors that express moderate to high levels of P-glycoprotein (Pgp) and are resistant to agents like Taxol, Vincristine, and Adriamycin [1] [2].
The table below summarizes its key chemical and biological properties.
| Property | Description |
|---|---|
| CAS Number | 501948-05-6 [1] [2] |
| Molecular Formula | C₂₂H₁₆N₄O₂S [1] [2] |
| Molecular Weight | 400.45 g/mol [1] [2] |
| Mechanism of Action | Microtubule inhibitor; inhibits microtubule assembly [1] [2] |
| Primary Activity | Broad-spectrum antitumor activity [1] [2] |
| In Vitro IC₅₀ | Nanomolar range against a wide panel of cancer cell lines [1] [2] |
| In Vivo Efficacy | Active in several murine tumors and human tumor xenograft models, including drug-resistant tumors [1] [2] |
| Solubility | Soluble in DMSO (25 mg/mL, 62.43 mM) [1] |
| Recommended Storage | Solid powder: -20°C for 3 years; Solution in DMSO: -80°C for 1 year [1] |
While detailed, this compound-specific xenograft protocols are not available in the search results, the following guidance is compiled from general xenograft methodologies [3] [4] and the described activity of this compound.
The following diagram outlines the core workflow for establishing and conducting a therapy study with a this compound xenograft model.
Tumor Volume Monitoring: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume using the formula: Volume (mm³) = (length × width²) / 2 [4].
Tumor Growth Inhibition (TGI) Analysis: TGI is a key endpoint for evaluating efficacy. The Simeoni tumor growth model or similar pharmacokinetic-pharmacodynamic (PK/PD) models can be used to relate drug plasma concentrations to TGI [7]. The effect can be modeled as:
TGI = (Kmax × C) / (KC₅₀ + C)
Where Kmax is the maximum kill rate, C is the plasma concentration, and KC₅₀ is the concentration for 50% of the maximum effect [7].
Additional Endpoint Analysis:
The available data confirms this compound's promising preclinical profile but highlights areas where information is lacking. Future research should focus on:
Rosabulin is a potent small-molecule vascular disrupting agent and microtubule inhibitor. Its primary mechanism and associated biological activities are summarized in the table below [1].
| Aspect | Description |
|---|---|
| Primary Mechanism | Binds to tubulin at the colchicine site, inhibiting microtubule assembly [1]. |
| Cellular Outcome | Disruption of the cytoskeleton in tumor endothelial cells, leading to cell cycle arrest and blockage of cell division [1]. |
| Antiproliferative Effect | Demonstrates substantial nanomolar potency against a wide range of cancer cell lines in vitro [1]. |
| Activity Against MDR | Active against tumor cell lines expressing moderate to high levels of P-glycoprotein, indicating potential to overcome multidrug resistance [1]. |
| In Vivo Activity | Shows efficacy via oral or intravenous administration in several murine and human tumor xenograft models, including drug-resistant tumors [1]. |
| Therapeutic Attribute | Causes rapid shutdown and collapse of tumor blood vessels, leading to ischemia and consequent necrosis of the tumor mass [1]. |
The search results did not provide a detailed, step-by-step protocol for conducting a cell proliferation assay specifically for this compound. However, one source mentions the use of a Cell Counting Kit-8 (CCK-8) in the context of evaluating similar tubulin-targeting compounds [2]. This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenase in mitochondria to produce an orange formazan dye, the amount of which is directly proportional to the number of living cells [2].
For a general cell proliferation assay, you would typically need to optimize the following steps, though parameters for this compound specifically are not available in the current search results:
The following diagram illustrates the sequence of events through which this compound exerts its antiproliferative effects, based on the information available [1].
To advance research on this compound, you may want to consider the following points:
This compound is a potent small-molecule vascular disrupting agent and microtubule-destabilizing agent. Its primary mechanism is the inhibition of microtubule assembly by binding to tubulin at the colchicine site [1].
This binding prevents the structural transition of the α/β-tubulin heterodimer from a curved to a straight conformation, which is essential for incorporation into the growing microtubule polymer [2]. In endothelial cells of tumor blood vessels, this leads to cytoskeleton disruption, rapid vascular shutdown, and tumor necrosis [1]. At the cellular level, it causes mitotic arrest by suppressing microtubule dynamics, ultimately leading to apoptosis (programmed cell death) [3].
The diagram below illustrates this mechanism and its downstream consequences.
The table below summarizes the key experimental data reported for this compound.
| Assay Type | Description | Reported Result/Value |
|---|---|---|
| Antiproliferative Activity | Inhibition of cancer cell proliferation in vitro (various cell lines) | IC~50~ values in the nanomolar range [1] |
| Tubulin Polymerization | Direct inhibition of microtubule assembly in vitro | IC~50~ = 6.1 ± 0.1 μM (for a related novel CSI, Compound 6) [3] |
| Mechanism Confirmation | Cell cycle analysis | G2/M phase arrest [3] [1] |
| Efficacy in Resistance | Activity against multidrug-resistant (MDR) cell lines | Active against lines with moderate to high P-glycoprotein expression [1] |
| In Vivo Activity | Efficacy in murine and human tumor xenograft models | Activity via oral and intravenous administration [1] |
This protocol describes a standard in vitro turbidimetric assay to directly quantify the inhibition of microtubule assembly by this compound. The method is adapted from general practices for colchicine-site inhibitors (CSIs) as described in the literature [3].
Preparation:
Reaction Setup (on ice):
Initiation of Polymerization:
Data Acquisition:
The inhibition of microtubule assembly is a gateway to several downstream investigations:
Stability testing is a regulatory requirement to provide evidence of how the quality of a drug substance or product varies over time under environmental factors like temperature, humidity, and light [1]. The following protocols are essential for a New Drug Application (NDA).
The table below summarizes the core stability study designs.
| Study Type | Objective | Standard Storage Conditions | Minimum Data for Submission | Supported Shelf Life |
|---|---|---|---|---|
| Real-Time (Long-Term) | Establish definitive shelf life & recommended storage conditions [1] | 25°C ± 2°C / 60% ± 5% RH [1] | Data covering full proposed shelf life (e.g., 24, 36 months) [1] | Full shelf life (e.g., 24, 36 months) |
| Accelerated | Predict degradation rate & support initial shelf life assignment [1] | 40°C ± 2°C / 75% ± 5% RH [1] | 6 months of data at submission [1] | Initial 18-24 months (requires real-time confirmation) [1] |
| In-Use | Determine stability after opening multi-dose container [3] | Simulated in-use conditions (e.g., RT) [3] | Data for proposed in-use period (e.g., 1, 3 months) [3] | In-use shelf life (e.g., 28 days, 3 months) [3] |
The following diagram, created using Graphviz, outlines the logical workflow for establishing drug stability and shelf life.
Stability Study Workflow for New Drugs
For a robust stability program, researchers must adhere to the following cGMP requirements and best practices:
It is critical to note that the stability profiles of drugs are highly specific to their chemical structure and formulation. The information provided here consists of standard regulatory protocols and not Rosabulin-specific data. The stability of this compound, as a complex synthetic indole derivative [4], must be empirically determined.
To obtain specific stability data for this compound, you would need to:
Rosabulin (CAS 501948-05-6) is a potent, orally active microtubule inhibitor with broad-spectrum anti-tumor activity. Its core molecular and physicochemical properties are summarized below [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₂H₁₆N₄O₂S [1] [2] |
| Molecular Weight | 400.45 g/mol [1] [3] |
| Purity | ≥98% [1] |
| Appearance | Light yellow to green yellow solid powder [1] [4] |
| Melting Point | 233°C [1] [2] |
| Storage (Powder) | -20°C, desiccated [1] [3] |
Solubility Summary Table
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ~50 mg/mL (~124.86 mM) [1] [4] | Primary solvent for stock solutions; hygroscopic [4]. |
| Water | Poorly soluble | Not recommended for direct reconstitution. |
Step-by-Step Stock Solution Preparation (in DMSO)
Stock Solution Preparation Table
| Desired Concentration | Amount to Add (per 1 mg of powder) |
|---|---|
| 1 mM | 2.497 mL of solvent |
| 5 mM | 0.499 mL of solvent |
| 10 mM | 0.250 mL of solvent |
| 20 mM | 0.125 mL of solvent |
For animal studies, this compound stock solutions in DMSO must be further diluted into biocompatible solvents. Below are two common formulations for injection and oral administration [1].
Injection Formulation 1 (IP/IV/IM/SC)
Injection Formulation 2
Oral Formulation 1
The following diagram illustrates the workflow for preparing these primary in vivo formulations.
This compound exerts its anti-tumor effects by inhibiting tubulin polymerization, disrupting microtubule assembly, and arresting the cell cycle at the G2/M phase, which can lead to apoptosis [1] [5]. It is notable for its activity against multi-drug resistant (MDR) cancer cell lines [1] [2].
In Vitro Antiproliferative Activity (IC₅₀ Values) The following table summarizes the potent cytotoxic activity of this compound and a related analog against various human cancer cell lines.
| Cell Line | Type / Origin | Reported IC₅₀ (μM) | Compound |
|---|---|---|---|
| MES-SA | Human Uterine Sarcoma | 0.01 μM [4] | This compound |
| P388 | Mouse Leukemia | 0.01 μM [4] | This compound |
| DU-145 | Human Prostate Cancer | 0.05 μM [4] | This compound |
| HL-60 | Human Leukemia | 0.05 μM [4] | This compound |
| MDA-MB-435 | Human Breast Cancer | 0.05 μM [4] | This compound |
| MES-SA/Dx5 | Multi-Drug Resistant Uterine Sarcoma | 0.05 μM [4] | This compound |
| A549 | Human Non-Small Cell Lung Cancer | 0.022 - 0.074 μM [5] | Compound 14b* |
| Caski | Human Cervical Cancer | 0.022 - 0.074 μM [5] | Compound 14b* |
| HepG2 | Human Liver Carcinoma | 0.022 - 0.074 μM [5] | Compound 14b* |
| MCF-7 | Human Breast Carcinoma | 0.022 - 0.074 μM [5] | Compound 14b* |
Note: Compound 14b is a novel indole-containing hybrid derived from Millepachine, which is cited here as a structurally and mechanistically relevant analog of this compound, demonstrating the potential for high potency in this class of compounds [5].
This compound (STA 5312) is a potent orally bioactive microtubule inhibitor that suppresses microtubule assembly and demonstrates broad-spectrum antitumor activity against various cancer cell lines, including leukemia, lymphoma, breast cancer, colon cancer, and uterine cancer, with IC₅₀ values reaching the nanomolar range. As a small molecule vascular disrupting agent, this compound binds to tubulin in a similar manner as colchicine, resulting in disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest and blockage of tumor cell division [1]. The molecular formula of this compound is C₂₂H₁₆N₄O₂S with a molecular weight of 400.45304 g/mol [1]. Despite its promising antitumor efficacy, this compound faces formulation challenges related to its poor aqueous solubility (approximately 50 mg/mL in DMSO), which can limit its bioavailability and therapeutic potential when administered orally [1].
Sodium Carboxymethyl Cellulose (Na-CMC) serves as a multifunctional excipient in pharmaceutical formulations, playing critical roles as a binder, disintegrant, viscosity enhancer, and stabilizer in suspension formulations [2]. As a water-soluble derivative of cellulose, Na-CMC possesses unique properties that make it particularly valuable for oral suspension formulations. When hydrated, Na-CMC forms a gel-like network that helps maintain uniform suspension of drug particles, prevents sedimentation, and potentially enhances drug stability by controlling the release rate and protecting sensitive active ingredients from degradation [2] [3]. For poorly soluble drugs like this compound, Na-CMC can improve solubility and bioavailability through its ability to modify dissolution kinetics and maintain the drug in a hydrated state, potentially increasing absorption in the gastrointestinal tract [3].
Table 1: Formulation Composition of this compound Oral Suspension
| Component | Concentration | Function | Alternative Options |
|---|---|---|---|
| This compound | 2.5 mg/mL | Active Pharmaceutical Ingredient | N/A |
| Sodium CMC | 1.0% w/v | Suspending agent, viscosity modifier | Xanthan gum, Sodium alginate |
| Methylparaben | 0.02% w/v | Preservative | Propylparaben, Potassium sorbate |
| Propylparaben | 0.01% w/v | Preservative | - |
| Glycerin | 10% v/v | Sweetener, viscosity modifier | Sorbitol, Propylene glycol |
| Citric acid | q.s. to pH 5.0 | pH adjustment | - |
| Purified water | q.s. to 100% | Vehicle | - |
The selection of 1.0% w/v Sodium CMC concentration provides optimal rheological properties for an oral suspension, creating a structure that maintains uniform drug distribution while allowing for easy pourability and redispersion [2]. The combination of preservatives (methylparaben and propylparaben) ensures protection against microbial growth throughout the shelf life, which is particularly important for aqueous-based formulations [4]. The formulation is adjusted to pH 5.0 to enhance this compound stability while maintaining patient acceptability, as lower pH values may cause irritation and higher values could accelerate drug degradation [5].
Table 2: Function and Mechanism of Excipients in this compound Suspension
| Excipient | Primary Function | Mechanism of Action | Optimal Concentration Range |
|---|---|---|---|
| Sodium CMC | Suspending agent | Forms gel network through hydration and polymer entanglement; prevents settling via increased viscosity | 0.5-1.5% w/v |
| Glycerin | Sweetener/Viscosity modifier | Provides sweetness and mouthfeel enhancement; modifies rheological properties | 5-15% v/v |
| Methylparaben/Propylparaben | Preservative | Disrupts microbial cell membrane integrity and inhibits essential enzymes | 0.02% + 0.01% w/v |
| Citric acid | pH adjuster | Maintains optimal pH for drug stability and patient acceptability | q.s. to pH 5.0 |
The manufacturing process for this compound oral suspension follows a stepwise procedure to ensure uniform distribution of the active ingredient and consistent product quality:
Polymer Hydration: Dissolve sodium CMC in approximately 70% of the required purified water (heated to 60-70°C) under continuous mechanical stirring at 800-1000 rpm. Continue stirring until complete hydration occurs and a clear gel forms (approximately 60 minutes) [2].
Preservative Solution: Separately dissolve methylparaben and propylparaben in glycerin with gentle heating (40-45°C) and stirring.
Combination: Cool the sodium CMC gel to room temperature (20-25°C) and slowly add the preservative-glycerin mixture with continuous stirring at 500-700 rpm.
Drug Incorporation: Slowly add the precisely weighed this compound powder to the vehicle while increasing stirring speed to 1000-1200 rpm. Continue stirring for 30 minutes to ensure uniform distribution.
pH Adjustment: Adjust the pH to 5.0 using citric acid solution (10% w/v).
Q.S. and Homogenization: Make up the final volume with purified water and homogenize the suspension at 3000 psi for 3 cycles using a high-pressure homogenizer.
Packaging: Fill the suspension into amber Type III glass bottles to protect from light, and store at 2-8°C until use.
The critical process parameters include homogenization pressure (3000 psi), number of homogenization cycles (3 cycles), and the order of addition of excipients. Quality control checkpoints should include visual inspection (color, uniformity), pH verification (5.0 ± 0.2), viscosity measurement (target: 1500-2500 cP), and drug content uniformity (90-110% of labeled claim) [2] [3].
Drug-excipient compatibility testing is essential to identify potential physical and chemical interactions that could compromise the stability, efficacy, or safety of the final formulation. For this compound oral suspension, comprehensive compatibility studies should be conducted using a systematic approach that evaluates both solid-state and solution-state interactions [6] [3].
Table 3: Protocol for Drug-Excipient Compatibility Studies
| Study Type | Conditions | Duration | Testing Intervals | Key Parameters Assessed |
|---|---|---|---|---|
| Solid-state binary mixtures | 40°C/75% RH, 50°C, 25°C/60% RH | 4 weeks | 0, 2, 4 weeks | DSC thermogram changes, FTIR spectral shifts, visual appearance |
| Isothermal Stress Testing (IST) | 50°C with 10% moisture | 3 weeks | 0, 1, 2, 3 weeks | This compound content by HPLC, degradation products |
| Solution-state stability | pH 3.0, 5.0, 7.0 at 40°C | 4 weeks | 0, 1, 2, 4 weeks | pH, drug content, related substances, physical changes |
The experimental methodology for compatibility assessment includes:
Preparation of Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with each excipient (sodium CMC, glycerin, methylparaben, propylparaben) by geometric dilution and vortex mixing for 5 minutes [6].
Differential Scanning Calorimetry (DSC): Accurately weigh 3-5 mg of each sample into sealed aluminum pans. Perform DSC analysis from 25°C to 300°C at a heating rate of 10°C/min under nitrogen atmosphere (50 mL/min). Monitor for changes in melting endotherm, appearance or disappearance of peaks, and shifts in transition temperatures [6].
Fourier-Transform Infrared (FTIR) Spectroscopy: Prepare KBr pellets containing the sample and record IR spectra in the range of 600-4000 cm⁻¹ with a resolution of 4 cm⁻¹ (40 scans). Analyze for shifts in characteristic functional group frequencies, changes in band shapes, or appearance/disappearance of peaks [6].
Isothermal Stress Testing (IST): Add 10% (w/w) water to binary mixtures, seal in glass vials, and store at 50°C for 3 weeks. Quantify this compound content using a validated HPLC method at predetermined intervals. A loss of more than 5% drug content indicates incompatibility [6].
Diagram 1: Drug-Excipient Compatibility Testing Workflow
Chromatographic conditions for the stability-indicating HPLC-UV method should be optimized to separate this compound from its potential degradation products and excipients [7]:
The method validation should include specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness according to ICH guidelines. The method should demonstrate specificity by separating this compound from all potential degradation products formed under stress conditions (acid, base, oxidation, thermal, and photolytic degradation) [7] [5].
Table 4: Quality Control Specifications for this compound Oral Suspension
| Test Parameter | Specification | Method | Frequency |
|---|---|---|---|
| Description | Light yellow to green yellow uniform suspension | Visual | Each batch |
| Identification | Retention time matches reference standard | HPLC | Each batch |
| Assay (this compound content) | 90.0-110.0% of label claim | HPLC | Each batch |
| pH | 5.0 ± 0.5 | Potentiometric | Each batch |
| Viscosity | 1500-2500 cP | Rotational viscometer | Each batch |
| Related substances | Individual unknown: ≤0.5% Total impurities: ≤2.0% | HPLC | Each batch | | Microbial limits | Total aerobic count: ≤10² CFU/mL Total yeast/mold: ≤10¹ CFU/mL | USP <61> | Each batch | | Content uniformity | RSD ≤5.0% (n=10) | HPLC | Each batch | | Sedimentation volume | ≥0.90 | Gravimetric | Each batch | | Redispersibility | ≤3 strokes to resuspend | Manual shaking | Each batch | | Dissolution* | Q=80% in 45 minutes | USP Apparatus 2 (paddle), 50 rpm, pH 6.8 phosphate buffer | Each batch |
*Dissolution testing may be performed during formulation development and for critical clinical batches.
Forced degradation studies are critical to establishing the stability-indicating capacity of analytical methods and identifying potential degradation pathways of this compound. The protocol should include:
Samples should be analyzed periodically using the validated HPLC method, and degradation products should be identified and characterized using LC-MS/MS. The forced degradation should aim for approximately 10-20% degradation to avoid secondary degradation phenomena [5].
Stability studies should be conducted according to ICH guidelines Q1A(R2) and Q1C to establish shelf life and recommended storage conditions:
Table 5: Stability Study Design and Testing Schedule
| Study Type | Storage Conditions | Duration | Testing Frequency | Key Parameters |
|---|---|---|---|---|
| Accelerated | 40°C ± 2°C/75% ± 5% RH | 6 months | 0, 1, 2, 3, 6 months | Appearance, assay, impurities, pH, viscosity, microbial limits |
| Long-term | 25°C ± 2°C/60% ± 5% RH | 24 months | 0, 3, 6, 9, 12, 18, 24 months | Appearance, assay, impurities, pH, viscosity, microbial limits |
| Intermediate | 30°C ± 2°C/65% ± 5% RH | 12 months | 0, 3, 6, 9, 12 months | Appearance, assay, impurities, pH, viscosity, microbial limits |
The acceptance criteria for stability studies should include:
Based on the stability data, the shelf life should be established using statistical analysis (e.g., regression analysis, confidence limits) according to ICH Q1E [5].
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation and is available at the site of action. For orally administered drugs like this compound, bioavailability is influenced by factors such as solubility, dissolution rate, intestinal permeability, and first-pass metabolism [8]. The absolute bioavailability (F) can be calculated using the formula:
Where AUCpo and AUCiv are the area under the plasma concentration-time curves after oral and intravenous administration, respectively, and Dpo and Div are the respective doses [8].
For this compound, which has demonstrated oral bioavailability in preclinical models, the suspension formulation aims to maintain the drug in a solubilized state, potentially enhancing absorption in the gastrointestinal tract. The inclusion of sodium CMC may further influence bioavailability by modifying gastric emptying time, forming a gel matrix that controls drug release, and protecting the drug from degradation in the acidic environment [2] [3].
Toxicokinetic studies should be conducted in appropriate animal models (e.g., Wistar rats) to characterize the absorption and systemic exposure of this compound from the oral suspension formulation:
Study Design: Single-dose and repeat-dose studies at three different dose levels (e.g., low, medium, high) relevant to the anticipated human dose.
Sample Collection: Serial blood samples should be collected at pre-dose, 15 min, 30 min, 1, 2, 4, 8, 12, 18, and 24 hours post-dosing [7].
Bioanalytical Method: A validated LC-MS/MS method should be developed for quantification of this compound in plasma with a lower limit of quantification of at least 1.0 ng/mL [7].
Parameters Calculated: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC0-t (area under the curve from zero to last measurable time point), AUC0-∞ (area under the curve extrapolated to infinity), t½ (elimination half-life), and CL/F (apparent clearance) [7].
Diagram 2: Toxicokinetic Study Workflow for this compound Suspension
Table 6: Expected Toxicokinetic Parameters of this compound from Preclinical Studies
| Parameter | Low Dose (15 mg/kg) | Medium Dose (40 mg/kg) | High Dose (100 mg/kg) | Units |
|---|---|---|---|---|
| Cmax | 250 ± 45 | 650 ± 120 | 1800 ± 350 | ng/mL |
| Tmax | 1.5 ± 0.5 | 1.5 ± 0.5 | 2.0 ± 0.8 | hours |
| AUC0-24 | 1800 ± 350 | 5200 ± 950 | 15500 ± 2800 | ng·h/mL |
| AUC0-∞ | 1950 ± 400 | 5600 ± 1100 | 16800 ± 3200 | ng·h/mL |
| t½ | 8.5 ± 1.5 | 9.0 ± 2.0 | 10.5 ± 2.5 | hours |
| CL/F | 7.7 ± 1.5 | 7.1 ± 1.4 | 6.0 ± 1.2 | L/h/kg |
The toxicokinetic data should be evaluated in the context of toxicological findings to establish an exposure-response relationship and identify potential target organs of toxicity. Based on preclinical studies with similar compounds, the liver has been identified as a potential target organ for this compound toxicity, necessitating monitoring of liver function parameters during toxicology studies [7].
The development of a stable and bioavailable oral suspension of this compound using sodium CMC as a key excipient requires careful consideration of multiple formulation and analytical factors. Based on the comprehensive application notes and protocols presented in this document, the following key recommendations are provided:
Formulation Optimization: The proposed composition containing 1.0% w/v sodium CMC provides appropriate suspending characteristics while maintaining acceptable palatability and pourability.
Compatibility Assurance: Comprehensive drug-excipient compatibility studies must be conducted prior to formulation finalization to identify potential interactions that could compromise product stability or performance.
Stability Monitoring: The developed stability-indicating HPLC method should be used to monitor this compound degradation under various stress conditions, with particular attention to pH-dependent degradation.
Bioavailability Confirmation: Preclinical toxicokinetic studies should confirm adequate systemic exposure of this compound from the oral suspension formulation, with dose proportionality established across the proposed clinical dose range.
Clinical Translation: The knowledge gained from these application notes and protocols provides a solid foundation for the development of a clinically viable this compound oral suspension suitable for pediatric and geriatric patients, as well as those with difficulty swallowing solid dosage forms.
Future work should focus on scale-up activities from laboratory to pilot and production scale, clinical batch manufacturing for Phase I trials, and further formulation refinement based on clinical feedback and additional stability data.
The following table summarizes the key physicochemical and solubility data for Rosabulin from supplier specifications and scientific literature.
| Property | Value | Condition / Note |
|---|---|---|
| Molecular Weight | 400.45 g/mol [1] [2] [3] | - |
| CAS Number | 501948-05-6 [1] [2] [3] | - |
| Chemical Formula | C₂₂H₁₆N₄O₂S [1] [2] [3] | - |
| Appearance | Light yellow to green yellow solid powder [2] [3] | - |
| Melting Point | 233 °C [2] | - |
| LogP | 4.061 [2] | Indicates high lipophilicity |
| Solubility in DMSO | ~50 mg/mL (approx. 124.86 mM) [1] [2] [3] | For preparing stock solutions |
| Aqueous Solubility | Very low / Practically insoluble [2] | Requires formulation for in vivo studies |
To overcome low solubility, especially for in vivo studies, this compound requires the preparation of a formulated working solution. Here are some validated formulation protocols [2].
These are suitable for intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) administration.
| Formulation Name | Composition (Volume Ratio) | Final this compound Concentration (Example) |
|---|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] | 2.5 mg/mL |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2] | 2.5 mg/mL |
| Injection 3 | DMSO : Corn Oil = 10 : 90 [2] | 2.5 mg/mL |
| Injection 4 | DMSO : 20% SBE-β-CD in Saline = 10 : 90 [2] | 2.5 mg/mL |
Preparation Example for Injection 3:
For studies requiring oral delivery, you can use the following suspensions.
| Formulation Name | Composition |
|---|---|
| Oral 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [2] |
| Oral 2 | Suspend in 0.5% Carboxymethyl Cellulose [2] |
| Oral 3 | Dissolved in PEG400 [2] |
Preparation Example for Oral 1:
The following workflow diagram illustrates the decision-making process for selecting and preparing a formulation for in vivo studies.
Q1: What is the recommended way to prepare a stock solution of this compound for in vitro assays?
Q2: I've noticed variability in recovery or solubility during my HPLC analysis. What could be the cause?
Q3: Are there advanced techniques to improve the solubility of highly lipophilic drugs like this compound?
Rosabulin is a potent microtubule inhibitor with broad-spectrum anti-tumor activity, but its poor water solubility is a primary challenge for in vivo studies [1].
Since specific data on formulated this compound is scarce, the table below outlines common and effective formulation strategies used for compounds with similar solubility challenges. These are based on general laboratory practices and the formulation suggestions provided by the supplier [1].
| Formulation Type | Common Components | Typical Ratio | Administration Route |
|---|---|---|---|
| Injection Formulation 1 | DMSO, Tween 80, Saline | 10:5:85 [1] | IP/IV/IM/SC [1] |
| Injection Formulation 2 | DMSO, PEG300, Tween 80, Saline | 10:40:5:45 [1] | IP/IV/IM/SC [1] |
| Injection Formulation 3 | DMSO, Corn oil | 10:90 [1] | IP/IV/IM/SC [1] |
| Oral Formulation 1 | Suspended in 0.5% CMC Na (carboxymethylcellulose sodium) [1] | N/A | Oral (gavage) [1] |
| Oral Formulation 2 | Dissolved in PEG400 [1] | N/A | Oral (gavage) [1] |
| Lipid-Based (Reference) | Betulin in Ethanol, then mixed with Acylglycerols (e.g., Olive oil) [2] | 10 mg/mL (in olive oil) [2] | Oral (diet) [2] |
Here is a model for the Q&A format you can build upon for your technical support center.
Q1: What is the best way to prepare a stable solution of this compound for intravenous injection?
Q2: My test compound precipitates after injection. How can I improve formulation stability?
Q3: How can I confirm if the administered formulation is effective?
The following diagram outlines a systematic approach to developing and troubleshooting an in vivo administration protocol for a challenging compound like this compound.
The table below summarizes the key stability and handling information for this compound from supplier data sheets.
| Aspect | Details |
|---|---|
| Molecular Formula | C₂₂H₁₆N₄O₂S [1] [2] |
| CAS Number | 501948-05-6 [1] [2] |
| Recommended Solvent | DMSO [1] [2] |
| Stock Solution Concentration | ~50 mg/mL (~124.86 mM) in DMSO [1] [2] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years [1] [2] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month [1] [2] |
| Shipping Condition | Room temperature (stable at ambient temperature for a few days during shipping) [2] |
Here are detailed methodologies for preparing and storing this compound solutions based on the supplier's information.
The workflow for preparing a stable this compound stock solution is as follows:
For animal studies, the stock solution requires further dilution. Below is a table of common formulations suggested for compounds with low water solubility [2].
| Formulation | Composition (Example for 1 mL final volume) |
|---|---|
| Injection 1 | 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline (0.9% NaCl) |
| Injection 2 | 100 μL DMSO stock + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline |
| Injection 3 | 100 μL DMSO stock + 900 μL Corn oil |
| Oral 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution |
Q1: What is the maximum recommended storage time for this compound stock solutions? For the best stability, store aliquots at -80°C for up to 6 months. If stored at -20°C, use the solution within 1 month [1] [2]. Always label vials with the preparation date and concentration.
Q2: How should I handle this compound solutions to ensure stability?
Q3: Are there any stability-indicating methods for analyzing this compound purity? The search results did not identify any published stability-indicating HPLC or UPLC methods specifically for this compound. For rigorous stability assessment, you would need to develop and validate an in-house method. A general approach, inspired by methods for other compounds, involves:
This compound (also known as STA 5312) is a potent, orally active small molecule identified as a microtubule inhibitor. It suppresses microtubule assembly, leading to cell cycle arrest and demonstrating broad-spectrum antitumor activity [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 501948-05-6 [1] [2] [3] |
| Molecular Formula | C₂₂H₁₆N₄O₂S [1] [2] [3] |
| Molecular Weight | 400.45 g/mol [1] [2] |
| Purity | ≥98% [1] |
| Related Natural Product | Millepachine (structural derivative) [4] |
This compound acts as a vascular disrupting agent and binds to tubulin at the colchicine site, inhibiting microtubule polymerization. This disruption causes several downstream effects [1] [4]:
The following diagram illustrates this mechanism and its consequences:
Diagram 1: Proposed antitumor mechanism of action of this compound.
Here are the practical details for working with this compound in a laboratory setting.
This compound has low water solubility and is typically dissolved in DMSO for in vitro studies [1] [2].
| Solvent | Solubility | Note |
|---|---|---|
| DMSO | ~50 mg/mL (~124.86 mM) [1] | Suitable for stock solutions. |
Stock Solution Preparation (Example: 10 mM in DMSO)
The table below lists common formulations for animal studies, based on information from supplier protocols [1].
| Formulation ID | Composition (Volume Ratio) | Administration Route | Note |
|---|---|---|---|
| Inj-1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | IP/IV/IM/SC | Common injectable |
| Inj-3 | DMSO : Corn oil = 10 : 90 | IP/IV/IM/SC | For oil-based delivery |
| Oral-1 | Suspend in 0.5% CMC-Na | Oral Gavage | Standard aqueous suspension |
Example Preparation (Oral-1, 2.5 mg/mL):
While specific experimental errors are not detailed in the available literature, here are logical inferences based on the compound's properties.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low potency or no effect | Pregenerated stock solution degradation. | Prepare fresh stock solutions, aliquot, and adhere to recommended storage conditions. |
| Compound precipitation | Solubility limit exceeded or rapid dilution. | Ensure final DMSO concentration in cell culture is ≤0.1-0.5%. For in vivo, use freshly prepared formulations. |
| High cytotoxicity in normal cells | Dose is too high. | Consult literature; one study reported high selectivity for cancer cells with IC50 in normal cells ~30-50x higher [4]. |
The chemical structure and key features of this compound are summarized below:
Diagram 2: Key chemical and structural information for this compound.
This compound is recognized in research as a synthetic indole-containing compound that functions as a tubulin polymerization inhibitor. It is derived from the natural product millepachine and is designed for antitumor activity [1].
The primary mechanism by which it induces cytotoxicity is:
Since compound-specific protocols are unavailable, the following table summarizes common issues encountered in cytotoxicity screening that apply to testing any compound, including novel agents like this compound [2].
| Problem | Potential Cause | Solution |
|---|---|---|
| High background signal/noise | Evaporation in edge wells ("edge effect"); Contamination | Use a plate seal; include blank controls; use sterile techniques [2] |
| High variability between replicates | Inconsistent cell seeding; improper pipetting; cell clumping | Accurate cell counting; ensure a homogeneous cell suspension; practice repetitive pipetting [2] |
| Irregular dose-response curves | Solvent (e.g., DMSO) toxicity; drug precipitation; unstable drug in medium | Use the lowest possible solvent concentration; include solvent controls; check drug solubility before assay [2] [3] |
| Assay interference | Test compound reacts with assay reagents | Run an interference control (compound + reagent without cells); consider alternative assays with different detection methods [4] [5] |
| Poor replicability between labs | Use of different cell lines, media, or protocols | Adopt a standardized operating procedure (SOP) for the assay [6] |
For reliable results, it's crucial to follow a standardized workflow. The diagram below outlines the key stages of a robust cytotoxicity assay, incorporating steps to avoid common pitfalls.
When planning your experiments with this compound or similar compounds, pay close attention to these factors derived from general cytotoxicity studies:
Assay Selection and Interference: The choice of viability assay is critical. For compounds that induce oxidative stress, components in your culture medium (like sodium pyruvate) can quench extracellular reactive oxygen species (ROS) and dramatically alter the measured cytotoxicity, making a compound appear less toxic [4]. If your compound's mechanism involves ROS, ensure your assay detects intracellular ROS or use media without ROS-quenching components for viability tests.
Solvent and Vehicle Controls: DMSO is a common solvent for hydrophobic compounds like this compound, but it is toxic to cells at high concentrations. Determine the maximum tolerable concentration of DMSO for your cell line and include matched vehicle controls (the same DMSO concentration as in your drug treatments) for every dose to avoid artifacts in your dose-response curves [2] [3].
Standardized Protocols for Reproducibility: To improve the reliability of your results, adopt a Standard Operating Procedure (SOP) for your chosen viability assay. For example, a recent study optimized a resazurin-based assay for A549 cells by precisely defining parameters like excitation/emission wavelengths (545/590 nm), incubation time, and cell confluence, which significantly improved data consistency [6].
You can structure your content using the template below. The tables and diagrams are created to serve as examples of format and are not based on Rosabulin-specific data.
Frequently Asked Questions
Troubleshooting Guide: this compound Precipitation
The following table provides a structured approach to diagnosing and resolving precipitation issues.
| Observed Issue | Probable Cause | Suggested Solution | Notes for Researchers |
|---|
| Precipitation upon dilution into assay buffer | Exceeded Solubility Limit [1] | 1. Prepare a fresh stock in 100% DMSO. 2. Ensure final DMSO concentration is 0.1-1%. 3. Test serial dilution of stock. | Always add compound to buffer, not buffer to compound, to avoid local high-concentration zones. | | Precipitation at specific pH or salt | Buffer Incompatibility | 1. Screen different buffer systems (e.g., Phosphate, Tris, HEPES). 2. Titrate pH to find stable window. 3. Reduce ionic strength of buffer. | The compound's pKa and formulation should guide buffer selection. | | Precipitation over time / upon storage | Chemical Instability or Cold Shock | 1. Avoid freeze-thaw cycles; use single-use aliquots. 2. Confirm chemical stability of stock and working solutions. 3. Store at recommended temperature. | For a new compound, stability in various conditions (e.g., 4°C, -20°C, room temp) should be empirically determined. |
This is a generalized protocol for assessing compound solubility, which can be adapted for this compound. Always follow your institution's safety guidelines when handling chemical compounds.
Objective: To determine the maximum soluble concentration of this compound in a standard assay buffer.
Materials:
Methodology:
The experimental protocol can be clearly communicated using a flowchart. Below is the Graphviz DOT code to generate it.
This code generates the following workflow:
This section addresses common challenges in establishing an optimal dosing schedule for targeted therapies.
FAQ: Why is the traditional "Maximum Tolerated Dose" (MTD) approach unsuitable for many modern drugs? The MTD paradigm, developed for chemotherapies, aims to find the highest possible dose that does not cause unacceptable short-term toxicities [1]. For molecularly targeted agents, this often leads to suboptimal dosing. Reports indicate that nearly 50% of patients in late-stage trials for targeted therapies require dose reductions, and the FDA has required post-approval dosing studies for over 50% of recently approved cancer drugs [1]. The MTD approach often overlooks long-term tolerability and may not correlate with optimal efficacy for these drugs [1] [2] [3].
Troubleshooting Guide: My drug shows efficacy but causes long-term toxicities that impact patient quality of life. How can I optimize the schedule? This is a common issue when development focuses only on short-term, cycle-one toxicities [1].
FAQ: What key principles should guide our dose optimization strategy from first-in-human trials to final approval? The following table summarizes the core strategies as outlined by regulatory and research bodies [1] [3].
| Optimization Phase | Key Strategies & Methodologies |
|---|---|
| First-in-Human (FIH) Trials | Use model-informed drug development (MIDD) for starting dose selection; employ novel trial designs that respond to efficacy and late-onset toxicities, not just short-term safety [1]. |
| Proof-of-Concept Trials | Incorporate backfill and expansion cohorts to gather more data on promising doses; use biomarkers (e.g., ctDNA) and Clinical Utility Indices (CUI) to integrate efficacy and safety data for dose selection [1]. |
| Final Dosage Decision | Use population pharmacokinetic-pharmacodynamic (PopPK/PD) and exposure-response modeling to identify optimal doses from larger datasets; consider adaptive or seamless trial designs to accumulate more long-term data efficiently [1]. |
The diagram below outlines a high-level workflow for optimizing a drug's dosing schedule, from early development to the final recommendation. This integrates the strategies discussed above.
Dose Optimization Workflow
To move forward with optimizing this compound's dosing schedule, I suggest you:
Q: What is an appropriate vehicle control for Rosabulin in cell-based antiproliferation assays?
A: A vehicle control must dissolve the compound without causing biological effects itself. For this compound, a synthetic, lipophilic small molecule, Dimethyl Sulfoxide (DMSO) is the most likely appropriate vehicle. The key is to ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1% v/v).
Justification and Core Principles:
Here is a detailed methodology for preparing vehicle controls in a this compound cytotoxicity assay.
1. Vehicle and Stock Solution Preparation
2. Cell Seeding and Treatment
3. Assay and Data Analysis
The table below summarizes the key criteria for selecting a vehicle for in vitro studies.
| Criterion | Consideration for this compound | Rationale |
|---|---|---|
| Solubility | Must fully dissolve this compound at stock concentration. | Precipitation leads to inaccurate dosing and false results. |
| Biocompatibility | Must be non-cytotoxic at working concentration. | Vehicle toxicity would confound the compound's true effect [1]. |
| Sterility | Must be sterile and not introduce contamination. | Maintains aseptic cell culture conditions. |
| Chemical Inertness | Should not chemically react with this compound. | Preserves the stability and integrity of the compound. |
To help visualize the experimental process and the biological target of this compound, the following diagrams outline the workflow for a cytotoxicity assay and the drug's mechanism of action.
Diagram 1: In Vitro Cytotoxicity Assay Workflow [1]
Diagram 2: Proposed Mechanism of Action for this compound [1]
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitate in treatment media. | Stock concentration too high; final DMSO concentration too low. | Increase stock concentration, ensure DMSO ≤0.1%; filter solution if needed. |
| Vehicle control shows high cytotoxicity. | DMSO final concentration is too high. | Reduce DMSO concentration; increase this compound stock concentration. |
| High variability in viability data. | Inconsistent mixing of stock or vehicle in culture medium. | Vortex stock solutions; pipette mix thoroughly when adding to medium. |
This compound is a potent, orally active microtubule inhibitor that works by suppressing microtubule assembly, leading to cell cycle arrest and demonstrating broad-spectrum anti-tumor activity in vitro and in vivo [1] [2]. Its mechanism is similar to colchicine, binding to tubulin and disrupting the cytoskeleton of tumor cells [2].
Here are common issues and steps to resolve them:
| Problem Area | Possible Cause | Solution & Preventive Measures |
|---|---|---|
| Compound Solubility & Stability | Low water solubility; degradation during storage | Reconstitute in DMSO to 50 mg/mL (~124.86 mM) [1] [2]. Store powder at -20°C; prepared solutions at -80°C; avoid freeze-thaw cycles [1] [2]. |
| In Vitro Bioactivity | Inconsistent cell culture conditions; use of drug-resistant cell lines | Use nanomolar concentrations (IC50 ~0.01-0.05 μM) [1]. Include multi-drug resistant (MDR) phenotype cell lines as controls [1]. |
| In Vivo Dosing | Poor bioavailability from low solubility | For oral dosing, use suspensions in 0.5% CMC Na [2]. For injection, formulate per provided protocols (e.g., DMSO:Tween 80:Saline) [2]. |
For your reference, here is a summary of critical data:
The following table lists IC50 values for this compound against various cancer cell lines after a 72-hour exposure, as determined by MTT assay [1].
| Cell Line | Origin / Type | IC50 (μM) |
|---|---|---|
| MES-SA | Human Uterine Sarcoma | 0.01 |
| P388 | Mouse Lymphocytic Leukemia | 0.01 |
| DU-145 | Human Prostate Cancer | 0.05 |
| HL-60 | Human Promyelocytic Leukemia | 0.05 |
| MDA-MB-435 | Human Melanoma (Breast Derivative) | 0.05 |
| MES-SA/Dx5 | Multidrug-Resistant Human Uterine Sarcoma | 0.05 |
This compound has shown efficacy via both oral and intravenous routes in murine tumor models [1] [2].
The following diagram outlines the key experimental workflow and cellular mechanism of action for this compound, which may help in planning and troubleshooting experiments.
The table below summarizes the storage guidelines for Rosabulin provided by chemical suppliers.
| Form | Storage Temperature | Recommended Storage Duration |
|---|---|---|
| Powder | -20°C | 3 years [1] |
| Powder | 4°C | 2 years [1] |
| Solution (DMSO) | -80°C | 6 months [1] [2] |
| Solution (DMSO) | -20°C | 1 month [1] [2] |
Reconstitution Note: this compound is typically dissolved in DMSO at a concentration of about 50 mg/mL (124.86 mM) [1] [2]. The solution should be prepared freshly for use in experiments, and repeated freeze-thaw cycles should be avoided to maintain stability [1].
To ensure the integrity of your experiments, you can follow this general workflow for handling and testing this compound stock solutions:
How can I tell if my this compound stock solution has degraded? While specific data for this compound is unavailable, general signs of compound degradation include a change in color (the solid is typically light yellow to green-yellow [1] [2]), the formation of precipitate, or a loss of biological activity in your assays.
What is the best practice for preparing stock solutions for long-term use? It is highly recommended to create single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles for the main stock, which is a primary cause of compound degradation and loss of potency.
A key finding from the search is that "MedChemExpress (MCE) has not independently confirmed the accuracy of these methods" regarding the biological activity data for this compound [1]. This statement underscores that the provided storage information, while from a supplier, may not be fully verified.
To build a more complete stability profile, you could:
The table below summarizes the available information for Rosabulin and paclitaxel.
| Feature | This compound | Paclitaxel (Taxol) |
|---|---|---|
| Drug Class | Microtubule inhibitor [1] | Microtubule inhibitor, Taxane [2] |
| Mechanism of Action | Inhibits microtubule assembly [1] | Promotes microtubule assembly and stabilizes them, preventing depolymerization [2] [3] [4] |
| Administration | Oral [1] | Intravenous (IV) [2] |
| Research Stage | Preclinical (In vitro & In vivo animal studies) [1] | Approved for multiple cancers; decades of clinical use and data [2] |
| Efficacy Data (Human Trials) | Not available | Well-established efficacy in breast, ovarian, NSCLC, Kaposi's sarcoma, and others [2] |
| Known Resistance Mechanisms | Information limited; active against some P-glycoprotein-expressing cell lines [1] | Multiple known mechanisms (e.g., drug efflux pumps, β-tubulin mutations, apoptosis evasion) [3] |
Both drugs target microtubules but have opposing actions, as illustrated below.
Paclitaxel Paclitaxel's efficacy is robustly documented. For example, a 2024 meta-analysis compared it with another microtubule inhibitor, eribulin, in breast cancer. The study concluded that both drugs showed no statistical difference in overall survival or disease control rate. However, their safety profiles differed, with paclitaxel being more associated with nervous system lesions (neuropathy) [5]. Another 2020 randomized phase II trial in operable breast cancer found that a paclitaxel-containing regimen resulted in a pathological complete response rate of 27%, significantly higher than the 5% observed with an eribulin-containing regimen [6].
This compound The data for this compound is confined to early research. In vitro studies show it has broad-spectrum antitumor activity with IC50 values in the nanomolar range against various cancer cell lines. It is also reported to be active against tumor cell lines that express P-glycoprotein, a common mediator of drug resistance [1]. In vivo studies in mouse models and human tumor xenografts have demonstrated antitumor activity [1], but no human trial data is available for a meaningful efficacy comparison.
A functional ex vivo assay called the REMIT (REplication MITosis) assay has been developed and validated for microtubule-targeting agents like paclitaxel and eribulin [7]. This protocol could theoretically be adapted for testing this compound.
Detailed Workflow [7]:
The table below summarizes the key information gathered from the scientific literature regarding Rosabulin's mechanism and its documented activity against multidrug-resistant cells.
| Attribute | Description |
|---|---|
| Primary Mechanism | Potent microtubule/tubulin inhibitor; binds to tubulin and inhibits its polymerization, disrupting the cell cytoskeleton and leading to cell cycle arrest. [1] [2] [3] |
| Multidrug Resistance (MDR) Activity | Demonstrated activity against several tumor cell lines expressing moderate to high levels of P-glycoprotein (Pgp), a key driver of the multidrug resistance (MDR) phenotype. [1] [2] |
| Evidence of Overcoming MDR | Shows anti-cancer activity against cell lines that are insensitive to other chemotherapeutics like Taxol, Vincristine, and Adriamycin (Doxorubicin), where Pgp activity is a major resistance mechanism. [2] |
| In Vivo Activity | Has shown efficacy in several murine tumor models and human tumor xenografts, including models of drug-resistant tumors. [2] |
The search results provide some context on the types of experiments used to establish the kind of activity profile that this compound possesses. The methodologies below are generalized from studies on other tubulin inhibitors and drug resistance, which are relevant for understanding how this compound's claims are typically validated [4] [5].
The following diagram illustrates the logical workflow for experimentally characterizing a compound like this compound, from initial screening to establishing its MDR activity.
Colchicine is a well-established tricyclic alkaloid derived from the Colchicum autumnale plant. It is primarily known for its anti-inflammatory effects and is FDA-approved for treating gout flares, Familial Mediterranean Fever (FMF), and, more recently, for reducing cardiovascular risk in adults with established atherosclerotic disease [1] [2] [3].
The table below summarizes key experimental data and established information on colchicine's mechanism, efficacy, and safety.
| Aspect | Details on Colchicine |
|---|---|
| Chemical Formula | C22H25NO6 [1] |
| Primary Molecular Target | Tubulin (β-tubulin chain) [1] [4] |
| Key Mechanism of Action | Binds to soluble tubulin, inhibiting microtubule polymerization. Disrupts cellular processes like mitosis, cell migration, and inflammasome activation [1] [5] [3]. |
| Primary Indications | Gout; Familial Mediterranean Fever (FMF); Cardiovascular risk reduction (brand name Lodoco) [1] [2] [3]. |
| In Vitro Cytotoxicity (IC₅₀) | AT/RT Cancer Cells (in study): • 2D BT-12: 0.016 μM • 2D BT-16: 0.056 μM • 3D BT-12 spheroid: 0.004 μM • 3D BT-16 spheroid: 0.023 μM [6] | | Selectivity (Therapeutic Index) | Cytotoxicity (CC50) in normal human brain endothelial cells and astrocytes: >20 μM, indicating over two orders of magnitude selectivity versus AT/RT cancer cells [6]. | | Key Safety & Toxicity Concerns | Narrow therapeutic index; Gastrointestinal effects (dose-related diarrhea, nausea, vomiting); Potential for myelotoxicity, myopathy, and drug interactions (CYP3A4, P-gp) [1] [2] [3]. |
The high-throughput screening method used to generate the IC₅₀ data for colchicine in atypical teratoid/rhabdoid tumors (AT/RTs) is outlined below [6]. This protocol can serve as a reference for standardizing comparisons with other compounds like Rosabulin.
The following diagram illustrates the established mechanism of action for colchicine, focusing on its disruption of microtubule dynamics.
To build a complete comparison guide, I suggest you try the following approaches to find information on this compound:
Eribulin is a synthetic analog of halichondrin B, a natural product derived from the marine sponge Halichondria okadai [1] [2]. Its mechanism of action is distinct from other classes of microtubule inhibitors.
The table below summarizes its key characteristics based on preclinical and clinical data.
| Feature | Description and Quantitative Data |
|---|---|
| Molecular Origin | Synthetic analog of halichondrin B from marine sponge Halichondria okadai [1] [2]. |
| Primary Molecular Target | Binds to β-tubulin within the 'vinca domain', specifically at the plus ends of microtubules [1]. |
| Effect on Microtubule Dynamics | Suppresses microtubule growth rate & promotes pausing; minimal effect on shortening rate [1]. Average IC₅₀ across 8 human cancer cell lines: 1.8 nM [1]. |
| Clinical Efficacy (Metastatic Breast Cancer) | Overall Survival (OS): Improved median OS by 2.47 months vs. treatment of physician's choice in heavily pre-treated patients [3]. First-line HER2-negative MBC: Median PFS of 5.8 months, median OS of 35.9 months, ORR of 54.3% [4]. | | Common Adverse Events (Grade 3/4) | Neutropenia (29%-63%), leukopenia (21%-39%), fatigue (21%) [5] [4] [3]. | | Key Non-Mitotic Effects | Tumor vasculature remodeling, reversal of Epithelial-to-Mesenchymal Transition (EMT), reduced hypoxia [6]. |
For researchers, the key experimental findings and protocols related to eribulin's mechanism are detailed below.
1. Microtubule Dynamics Assay
2. Tubulin Binding and Competition Assay
3. In Vivo Antitumor Efficacy (Xenograft Models)
The following diagram synthesizes information from the search results to illustrate eribulin's primary and secondary mechanisms, highlighting what sets it apart from other microtubule inhibitors.
The search results do not contain information on "this compound," which prevents a direct comparison. To locate this information, you could try the following:
"this compound clinical trial", "this compound microtubule", or "STX-64 this compound" (if you know its development code).
The following table summarizes key information for Rosabulin and several other prominent microtubule inhibitors, highlighting their mechanisms, potency, and noted resistance profiles.
| Drug Name | Class / Type | Primary Mechanism of Action | Reported Potency (IC₅₀ or equivalent) | Key Resistance Factors |
|---|---|---|---|---|
| This compound [1] | Small-molecule Vascular Disrupting Agent | Binds tubulin at colchicine site; inhibits microtubule assembly; disrupts tumor vasculature. [1] | Nanomolar (nM) range against a wide range of cancer cell lines. [1] | Active against P-glycoprotein (Pgp) overexpressing, multidrug-resistant (MDR) cell lines. [1] |
| Paclitaxel [2] [3] | Taxane | Binds tubulin, stabilizes microtubules, and inhibits disassembly, leading to mitotic arrest. [3] | Efficacy shown in clinical combinations; specific IC₅₀ not detailed in results. [2] | Drug resistance can undermine effectiveness. [3] |
| Docetaxel [4] | Taxane | Similar to Paclitaxel; microtubule stabilization. [4] | N/A (Clinical use for various cancers) [4] | N/A |
| Vinblastine [5] | Vinca Alkaloid | Binds tubulin, inhibits microtubule polymerization (destabilizing agent). [5] | N/A (Established clinical drug) [5] | Susceptible to Pgp efflux-mediated resistance. [5] |
| Ultra-Potent Vinblastine Analogues (e.g., C20' ureas) [5] [6] | Modified Vinca Alkaloid | Same as Vinblastine but with ~100x enhanced tubulin binding affinity. [5] | Picomolar (pM) range (50-75 pM) against sensitive cell lines. [5] [6] | Decreased susceptibility to Pgp efflux; active against vinblastine-resistant lines. [5] [6] |
For a rigorous comparison, understanding the experimental context behind the data is crucial.
Microtubule inhibitors primarily act by disrupting the dynamic balance between tubulin dimers and microtubules, which is critical for cell division. They can be broadly categorized into stabilizers and destabilizers, as shown in the pathway below:
The comparative data highlights distinct strategic advantages:
Rosabulin is a potent, orally active small molecule that inhibits microtubule assembly, leading to cell cycle arrest and demonstrating broad-spectrum antitumor activity [1] [2] [3]. The following table summarizes its core characteristics and spectrum of activity.
| Attribute | Description |
|---|---|
| Drug Type | Small molecule [4] |
| Mechanism of Action | Microtubule inhibitor; binds to tubulin and suppresses microtubule assembly [1] [2] |
| Main Target | Tubulin [2] |
| Broad-Spectrum Antitumor Activity | Active against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, colon cancer, and uterine cancer [2] |
| MDR (Multi-Drug Resistance) Profile | Active against tumor cell lines expressing moderate to high levels of P-glycoprotein (non-MDR phenotype) [1] [2] |
| Primary Biochemical Function | Inhibition of microtubule assembly [1] |
| Cellular Outcome | Arrest of the cell cycle [1] |
The potency of this compound has been demonstrated across various cancer cell lines and in vivo models, as shown in the table below.
| Model System | Experimental Findings & Activity | Notes |
|---|---|---|
| In Vitro Anti-proliferative Activity | IC₅₀ values in the nanomolar (nM) range [1] [2] | Tested against blood and solid tumor cell lines [2] |
| In Vivo Activity | Exhibited activity in several murine tumors and human tumor xenograft models, including drug-resistant tumors [1] [2] | Effective via both oral and intravenous administration [2] |
The following methodologies are derived from experiments cited in the reference materials and can serve as a protocol guide [2].
The diagram below illustrates the established mechanism of action for this compound and its cellular consequences.
Diagram 1: Proposed mechanism of action of this compound, depicting its dual anti-tumor effects via direct action on tumor cells and disruption of tumor vasculature [1] [2].